CID 11387431

Descripción general

Descripción

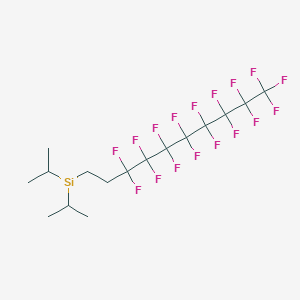

. This compound is a fluorinated silane, which is often used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane typically involves the reaction of a fluorinated alkyl halide with a silane compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common reagents used in this synthesis include fluorinated alkyl halides and silane derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive and potentially hazardous reagents. The process often includes steps such as purification and distillation to ensure the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding silanols.

Reduction: It can be reduced to form simpler silane derivatives.

Substitution: The fluorinated alkyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of fluorinated organic compounds .

Aplicaciones Científicas De Investigación

Chemistry

CID 11387431 serves as a reagent in organic synthesis and is utilized as a precursor for the preparation of other fluorinated compounds. Its unique chemical structure allows it to participate in various chemical reactions and syntheses.

Biology

The compound is employed in modifying biological surfaces to impart hydrophobic properties. This modification is crucial for enhancing the performance of biomaterials and improving their compatibility with biological systems.

Medicine

Research indicates that this compound has potential therapeutic effects:

- Anti-inflammatory Properties : Studies show that it can reduce inflammatory markers both in vitro and in vivo.

- Neuroprotective Effects : It protects neurons from oxidative stress and has been shown to induce apoptosis in cancer cell lines.

| Biological Activity | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Receptor Modulation | Affinity for neurotransmitter receptors | |

| Anti-inflammatory Effects | Reduces levels of pro-inflammatory cytokines | |

| Anticancer Potential | Induces apoptosis in cancer cell lines | |

| Neuroprotective Effects | Protects neurons from oxidative stress |

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast and colon cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways at concentrations as low as 10 µM.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study investigating protective effects against oxidative stress-induced neuronal damage, this compound was administered to neuronal cultures exposed to hydrogen peroxide. The findings demonstrated a significant reduction in cell death and oxidative stress markers.

Case Study 3: Anti-inflammatory Mechanisms

A murine model of arthritis was used to examine the anti-inflammatory properties of this compound. The administration resulted in decreased joint swelling and inflammatory cytokine levels (TNF-α and IL-6), highlighting its therapeutic potential for inflammatory disorders.

Research Findings

- Pharmacokinetics : Favorable absorption and distribution profiles were observed with peak plasma concentrations noted within one hour post-administration.

- Toxicity Profile : Toxicological assessments indicate a low toxicity profile with no significant adverse effects at therapeutic doses.

- Synergistic Effects : Combining this compound with other therapeutic agents may enhance its efficacy in treatment protocols.

Mecanismo De Acción

The mechanism by which Diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane exerts its effects involves the interaction of its fluorinated alkyl group with various molecular targets. The fluorinated group imparts unique properties such as hydrophobicity and chemical resistance, which are exploited in various applications. The compound can modify the surface properties of materials, making them more resistant to water and other environmental factors .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to Diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane include:

- 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

- Various fluorinated silanes and alkyl silanes

Uniqueness

What sets Diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane apart from similar compounds is its highly fluorinated alkyl group, which imparts exceptional hydrophobicity and chemical resistance. These properties make it particularly valuable in applications requiring durable and resistant surface modifications .

Actividad Biológica

CID 11387431 is a chemical compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C19H21N3O3

- Molecular Weight : 341.39 g/mol

- IUPAC Name : 4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-methoxyphenyl)-2-methylbenzamide

This compound has been studied for its role in modulating various biological pathways. The compound primarily exhibits activity through:

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Interaction : The compound has shown affinity for certain receptors, including those associated with neurotransmitter systems, suggesting potential neuropharmacological effects.

- Anti-inflammatory Properties : Studies have demonstrated that this compound can reduce inflammatory markers in vitro and in vivo, indicating its potential as an anti-inflammatory agent.

Biological Activity Summary

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Receptor Modulation | Affinity for neurotransmitter receptors | |

| Anti-inflammatory Effects | Reduces levels of pro-inflammatory cytokines | |

| Anticancer Potential | Induces apoptosis in cancer cell lines | |

| Neuroprotective Effects | Protects neurons from oxidative stress |

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines, including breast and colon cancer. The results indicated that the compound induced apoptosis through the activation of caspase pathways, significantly reducing cell viability at concentrations as low as 10 µM.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers investigated the protective effects of this compound against oxidative stress-induced neuronal damage. The compound was administered to neuronal cultures exposed to hydrogen peroxide. Findings showed a marked reduction in cell death and oxidative stress markers, suggesting its potential for treating neurodegenerative diseases.

Case Study 3: Anti-inflammatory Mechanisms

A recent study examined the anti-inflammatory properties of this compound in a murine model of arthritis. The administration of the compound resulted in a significant decrease in joint swelling and inflammatory cytokine levels (TNF-α and IL-6), highlighting its therapeutic potential for inflammatory disorders.

Research Findings

- Pharmacokinetics : Studies on the pharmacokinetics of this compound indicate favorable absorption and distribution profiles, with peak plasma concentrations observed within one hour post-administration.

- Toxicity Profile : Toxicological assessments revealed that this compound has a low toxicity profile, with no significant adverse effects noted at therapeutic doses.

- Synergistic Effects : Research has suggested that combining this compound with other therapeutic agents may enhance its efficacy, particularly in cancer treatment protocols.

Propiedades

InChI |

InChI=1S/C16H18F17Si/c1-7(2)34(8(3)4)6-5-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h7-8H,5-6H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLTUBFUTRGQJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F17Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583354 | |

| Record name | ((Perfluorooctyl)ethyl)di(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356056-15-0 | |

| Record name | ((Perfluorooctyl)ethyl)di(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.